molecular formula C6H12N2O2S B8397167 4-cyano-N-methylbutane-1-sulfonamide

4-cyano-N-methylbutane-1-sulfonamide

Cat. No.: B8397167
M. Wt: 176.24 g/mol
InChI Key: IYQKBXNQIFBHNI-UHFFFAOYSA-N
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Description

4-cyano-N-methylbutane-1-sulfonamide is a chemical building block of interest in medicinal and organic chemistry research . Sulfonamide functional groups are a privileged scaffold in drug discovery, known for their ability to inhibit a wide range of enzymes, including proteases and metabolic enzymes . The structure of this particular compound features a flexible butane chain terminated with a polar cyano group and a methylated sulfonamide moiety. This combination of features makes it a valuable intermediate for constructing more complex molecules and for probing biological mechanisms . Researchers utilize such sulfonamide derivatives in the development of pharmaceuticals and biologically active compounds, as the functional groups allow for further chemical transformations to enhance drug potency and selectivity . Furthermore, sulfonamides have documented research applications as antibacterial, anticonvulsant, and enzyme-inhibiting agents . This product is intended for laboratory research purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-cyano-N-methylbutane-1-sulfonamide

InChI

InChI=1S/C6H12N2O2S/c1-8-11(9,10)6-4-2-3-5-7/h8H,2-4,6H2,1H3

InChI Key

IYQKBXNQIFBHNI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4-cyano-N-methylbutane-1-sulfonamide and related sulfonamides:

Compound Structural Features Key Functional Groups Applications
This compound Aliphatic chain, cyano at C4, N-methyl sulfonamide -SO₂NHCH₃, -CN Hypothetical: Agrochemical/medicinal
Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) Imidazole ring, chloro at C4, cyano at C2, N,N-dimethyl sulfonamide, p-tolyl substituent -Cl, -CN, -SO₂N(CH₃)₂, aromatic ring Fungicide (commercial use)
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide Aromatic benzene ring, chiral N-substituent (phenylethyl group) -SO₂NH-(chiral center), -CH₃ Antimicrobial research

Key Observations :

  • Substituent Effects : The N-methyl group in the target compound may reduce steric hindrance compared to N,N-dimethyl groups in cyazofamid, possibly enhancing solubility or receptor binding .
  • Functional Group Synergy: The cyano group, common to both the target compound and cyazofamid, is known to enhance bioactivity in agrochemicals by interacting with enzymatic targets .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy : A strong absorption near 2240 cm⁻¹ (C≡N stretch) is expected, similar to cyazofamid .
  • NMR : The N-methyl group would produce a singlet near 2.8 ppm (¹H) and 38–40 ppm (¹³C), while the butane chain’s protons may resonate between 1.2–2.5 ppm .
  • Solubility: The aliphatic chain may improve solubility in non-polar solvents compared to aromatic sulfonamides .

Preparation Methods

Synthesis of 4-Cyanobutane-1-Sulfonyl Chloride

The introduction of a cyano group at the terminal carbon of butane-1-sulfonyl chloride requires halogenation followed by nucleophilic substitution. For example, bromination of butane-1-sulfonic acid at position 4 using PBr3\text{PBr}_3 in the presence of a radical initiator yields 4-bromobutane-1-sulfonic acid. Subsequent treatment with sodium cyanide (NaCN\text{NaCN}) in dimethylformamide (DMF) facilitates an SN2\text{S}_\text{N}2 substitution, producing 4-cyanobutane-1-sulfonic acid. Conversion to the sulfonyl chloride is achieved using thionyl chloride (SOCl2\text{SOCl}_2) under reflux.

Reaction Conditions:

  • Bromination: PBr3\text{PBr}_3, 80°C, 6 h

  • Cyanation: NaCN\text{NaCN}, DMF, 100°C, 12 h

  • Sulfonyl chloride formation: SOCl2\text{SOCl}_2, reflux, 4 h

Coupling with Methylamine

The resultant 4-cyanobutane-1-sulfonyl chloride is reacted with methylamine in a biphasic system (water/dichloromethane) with triethylamine as a base. This step proceeds at 0–5°C to minimize side reactions, yielding this compound.

Typical Yield: 65–75% after purification via silica gel chromatography.

Copper-Catalyzed Three-Component Coupling

A modern approach adapts copper-mediated oxidative coupling, as demonstrated in the synthesis of aryl sulfonamides. This method employs sodium 4-cyanobutane-1-sulfinate, methylamine, and a copper catalyst under mild conditions.

Reaction Mechanism and Optimization

The reaction utilizes CuBr2\text{CuBr}_2 (5 mol%) and K2S2O8\text{K}_2\text{S}_2\text{O}_8 as an oxidant in a sulfolane/acetic acid solvent system. Sodium pyrophosphate (Na4P2O7\text{Na}_4\text{P}_2\text{O}_7) enhances solubility and stabilizes intermediates. The sulfinate anion reacts with methylamine via a radical pathway, facilitated by copper’s redox cycling.

Key Parameters:

  • Temperature: 60°C

  • Time: 12 h

  • Solvent: Sulfolane/Acetic Acid (1:1.5 v/v)

  • Yield: 82–88%

Advantages Over Classical Methods

  • Avoids hazardous sulfonyl chloride handling.

  • Higher functional group tolerance due to milder conditions.

  • Scalable to multi-gram synthesis without yield drop-off.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, Acetone-d6_6 ) : δ 3.12 (t, 2H, J=7.2J = 7.2 Hz, SO2_2NCH3_3 ), 2.75 (s, 3H, NCH3_3 ), 2.45–2.35 (m, 2H, CH2_2CN), 1.85–1.70 (m, 4H, CH2_2CH2_2 ).

  • IR (KBr) : 2240 cm1^{-1} (C≡N), 1320, 1140 cm1^{-1} (SO2_2 ).

Purity Assessment

High-performance liquid chromatography (HPLC) on a C18 column with acetonitrile/water (70:30) confirms purity >98%.

Challenges and Mitigation Strategies

Cyano Group Stability

The cyano group is susceptible to hydrolysis under acidic or basic conditions. To prevent degradation:

  • Conduct cyanation as the final step where possible.

  • Use aprotic solvents (e.g., DMF, sulfolane) and neutral pH.

Byproduct Formation

Competing N-methylation or over-sulfonation may occur. Strategies include:

  • Strict temperature control (<60°C).

  • Stoichiometric precision of methylamine (1.1 equiv) .

Q & A

Basic Research: What spectroscopic techniques are recommended for confirming the structural integrity of 4-cyano-N-methylbutane-1-sulfonamide?

Answer:

  • ¹H and ¹³C NMR spectroscopy are critical for verifying the molecular structure, particularly the positions of the cyano (-CN) and sulfonamide (-SO₂NHCH₃) groups. For example, the sulfonamide proton typically resonates at δ 2.8–3.5 ppm, while the methyl group attached to nitrogen appears as a singlet in the range δ 3.0–3.3 ppm .
  • Infrared (IR) spectroscopy can confirm functional groups: the cyano group exhibits a sharp absorption band near 2240 cm⁻¹, and sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
  • Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns to confirm substituent placement.

Basic Research: What synthetic routes optimize the yield of this compound?

Answer:

  • Sulfonylation of methylamine with 4-cyanobutane-1-sulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) is a common approach. Slow addition of the amine minimizes side reactions like dimerization .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization may require adjusting stoichiometry (1.2:1 sulfonyl chloride:amine) and reaction time (12–24 hours) .

Advanced Research: How does the cyano group influence the electronic properties and reactivity of this compound compared to non-cyano analogs?

Answer:

  • Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing cyano group reduces electron density on the sulfonamide nitrogen, potentially altering nucleophilic reactivity. This effect can be quantified via Natural Bond Orbital (NBO) analysis .
  • Comparative reactivity assays (e.g., hydrolysis under acidic/basic conditions) show slower reaction kinetics for the cyano-substituted derivative due to decreased basicity of the sulfonamide nitrogen .

Advanced Research: What methodological strategies resolve contradictions in reported biological activities of this compound?

Answer:

  • Meta-analysis of dose-response data across studies can identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • In silico docking studies (e.g., using AutoDock Vina) can predict binding interactions with target proteins, helping reconcile conflicting experimental results by identifying key residues critical for activity .

Advanced Research: How can researchers align mechanistic studies of this compound with theoretical frameworks in medicinal chemistry?

Answer:

  • Structure-Activity Relationship (SAR) models integrate computational and experimental data to rationalize bioactivity. For instance, molecular descriptors (e.g., logP, polar surface area) can correlate with pharmacokinetic properties .
  • Receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models) guide hypotheses about sulfonamide-enzyme binding modes. Molecular dynamics simulations (100 ns trajectories) can validate these hypotheses .

Advanced Research: What process optimization strategies reduce batch-to-batch variability in synthesizing this compound?

Answer:

  • Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical parameters (e.g., temperature, solvent purity) affecting yield and purity. For example, reaction temperature above 30°C may promote sulfonate ester byproducts .
  • Quality-by-Design (QbD) approaches enforce strict in-process controls, such as real-time monitoring via FTIR to track sulfonyl chloride consumption .

Advanced Research: What analytical approaches characterize the stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis detect degradation products (e.g., hydrolysis to sulfonic acid). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
  • Solid-state NMR monitors crystallinity changes, which may affect dissolution rates and bioavailability .

Methodological Notes

  • Theoretical grounding : Link synthesis and bioactivity studies to established frameworks (e.g., Hammett substituent constants for electronic effects ).
  • Data validation : Cross-reference experimental results with computational predictions to address contradictions .
  • Replicability : Document reaction conditions (e.g., inert atmosphere, solvent grade) to ensure reproducibility across labs .

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